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Compound of Interest

Compound Name: G-744

Cat. No.: B607584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
G-744, identified as ABBV-744, is a potent and selective inhibitor of the second bromodomain

(BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and

BRD4).[1] By selectively targeting BD2, ABBV-744 disrupts chromatin remodeling and gene

expression, leading to the inhibition of proliferation in cancer cells. This targeted approach

offers the potential for an improved therapeutic index compared to pan-BET inhibitors.

Preclinical studies have demonstrated its antitumor activity in various cancer models, including

acute myeloid leukemia (AML), prostate cancer, and myelofibrosis. This document provides

detailed application notes and protocols relevant to the pharmaceutical manufacturing and

preclinical development of ABBV-744.
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Parameter Value Reference

IUPAC Name

N-Ethyl-4-[2-(4-fluoro-2,6-

dimethyl-phenoxy)-5-(1-

hydroxy-1-methyl-

ethyl)phenyl]-6-methyl-7-oxo-

1H-pyrrolo[2,3-c]pyridine-2-

carboxamide

[1]

Molecular Formula C₂₈H₃₀FN₃O₄ [1]

Molecular Weight 491.55 g/mol

CAS Number 2138861-99-9

Appearance Crystalline solid

Solubility
DMSO: ≥ 98 mg/mL (199.36

mM)

Applications in Pharmaceutical Manufacturing
ABBV-744 is currently in clinical development, with manufacturing focused on producing the

active pharmaceutical ingredient (API) for formulation into oral solid dosage forms, such as

tablets, for clinical trials.

Active Pharmaceutical Ingredient (API) Synthesis
The synthesis of ABBV-744 involves a multi-step chemical process. A generalized workflow for

the synthesis is outlined below. For detailed experimental procedures, refer to the

"Experimental Protocols" section.
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Caption: Generalized workflow for the synthesis of ABBV-744 API.
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Formulation Development
For preclinical and clinical studies, ABBV-744 has been formulated for oral administration.

Preclinical Formulation: A common preclinical formulation involves dissolving ABBV-744 in a

vehicle suitable for oral gavage in animal models. An example formulation consists of 2%

DMSO, 30% PEG-400, and 68% Phosal-50PG.

Clinical Formulation: For human clinical trials, ABBV-744 is formulated as an oral tablet. This

involves standard pharmaceutical manufacturing processes such as blending, granulation,

compression, and coating.

Data Presentation
In Vitro Potency and Selectivity

Target Assay Type Ki (nM) Reference

BRD2 (BD2) TR-FRET 4.6 [1]

BRD3 (BD2) TR-FRET 4.9 [1]

BRD4 (BD2) TR-FRET 1.6 [1]

BRDT (BD2) TR-FRET 1.0 [1]

BRD2 (BD1) TR-FRET 1,162 [1]

BRD3 (BD1) TR-FRET 3,140 [1]

BRD4 (BD1) TR-FRET 521 [1]

BRDT (BD1) TR-FRET 917 [1]

In Vitro Anti-proliferative Activity
Cell Line Cancer Type IC₅₀ (nM) Reference

SKM-1
Acute Myeloid

Leukemia
6.7 [1]
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Synthesis of ABBV-744
The following is a representative, multi-step synthesis protocol adapted from the discovery

literature. Note: This is a generalized procedure and should be optimized for scale-up.

Step 1: Synthesis of the Pyrrolopyridinone Core

This typically involves the construction of the bicyclic ring system from acyclic precursors

through a series of cyclization and functional group interconversion reactions.

Step 2: Aryl Coupling

The pyrrolopyridinone core is coupled with a substituted phenylboronic acid or a similar

organometallic reagent via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki

coupling).

Step 3: Functional Group Manipulation

The coupled product undergoes further chemical modifications to introduce the necessary

functional groups for the final amide coupling step. This may involve deprotection and

activation steps.

Step 4: Amide Formation

The activated carboxylic acid intermediate is reacted with ethylamine to form the final N-ethyl

amide of ABBV-744.

Step 5: Purification and Characterization

Purification: The crude product is purified by column chromatography on silica gel, followed

by crystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The structure and purity of the final compound are confirmed by:

HPLC Analysis: To determine purity.

¹H NMR and ¹³C NMR: To confirm the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight.

Analytical Method: High-Performance Liquid
Chromatography (HPLC) for Purity Assessment

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Injection Volume: 10 µL.

Run Time: 30 minutes.

In Vitro Cell Proliferation Assay
Seed cancer cells (e.g., SKM-1) in 96-well plates at an appropriate density.

Allow cells to adhere overnight.

Treat cells with a serial dilution of ABBV-744 (typically from 0.1 nM to 10 µM) in DMSO, with

the final DMSO concentration kept below 0.1%.

Incubate for 72 hours.

Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell

Viability Assay.

Calculate IC₅₀ values using non-linear regression analysis.

Signaling Pathway
ABBV-744 selectively inhibits the BD2 of BET proteins, which disrupts their function as

"readers" of acetylated histones. This leads to the downregulation of key oncogenes and cell

cycle regulators.
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Caption: Mechanism of action of ABBV-744 in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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